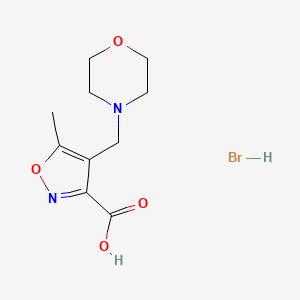
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide (5-MeO-MIPH) is a potent, synthetic psychoactive compound of the isoxazole class that has been used in scientific research since the early 2000s. It is a derivative of the naturally occurring tryptamine alkaloid psilocybin and is considered to be a “designer drug” due to its relatively recent emergence on the recreational drug market. 5-MeO-MIPH acts as a potent agonist of the 5-HT2A serotonin receptor, and has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety.
Mécanisme D'action
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide acts as a potent agonist of the 5-HT2A serotonin receptor, and is thought to produce its antidepressant and anxiolytic effects through this mechanism of action. It is also thought to modulate the activity of other neurotransmitters, such as glutamate and GABA, which may contribute to its antidepressant and anxiolytic effects. In addition, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been found to modulate the activity of the endocannabinoid system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been found to produce a variety of biochemical and physiological effects. It has been found to produce antidepressant and anxiolytic effects in animal models, as well as anti-inflammatory effects. It has also been found to modulate the activity of a variety of neurotransmitters, including serotonin, glutamate, and GABA, as well as modulating the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to use in research. However, it is also important to note that 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is a potent agonist of the 5-HT2A serotonin receptor, and thus should be used with caution in experiments involving animals or humans.
Orientations Futures
Given its potential therapeutic applications, there are a number of future directions for 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide research. One potential direction is to further investigate its potential to be used as an antidepressant or anxiolytic agent. In addition, further research could be conducted to investigate its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential to modulate the activity of other neurotransmitters, such as glutamate and GABA, and its potential to modulate the activity of the endocannabinoid system. Finally, further research could be conducted to investigate the potential toxicological effects of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide.
Méthodes De Synthèse
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide can be synthesized through a variety of methods. The most common synthesis route involves the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrobromic acid. This reaction produces the desired product, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide hydrobromide, as the major product. Other synthesis methods include the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrochloric acid, as well as the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of sulfuric acid.
Applications De Recherche Scientifique
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety. It has been found to be a potent agonist of the 5-HT2A serotonin receptor, and has been shown to produce antidepressant and anxiolytic effects in animal models. In addition, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been studied for its potential to be used as an anti-inflammatory agent, and has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGBRQKQCGWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

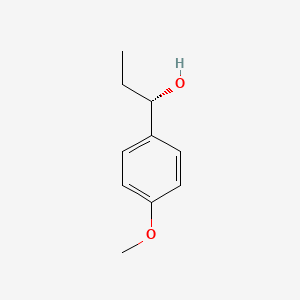
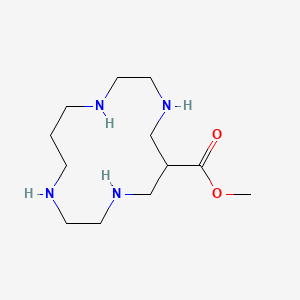
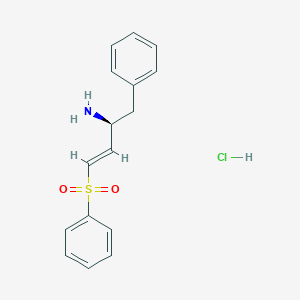
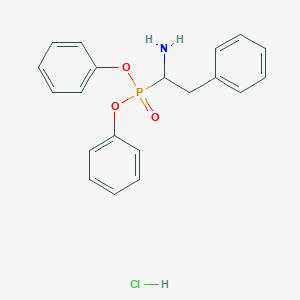
![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)
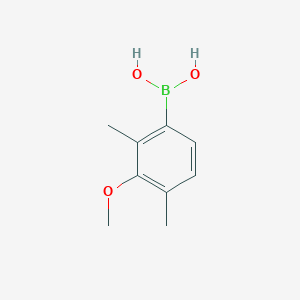
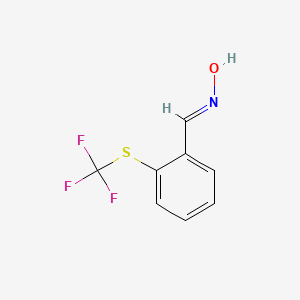
![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)
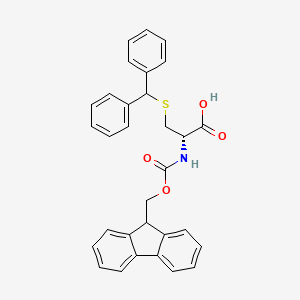
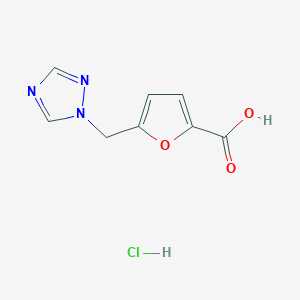
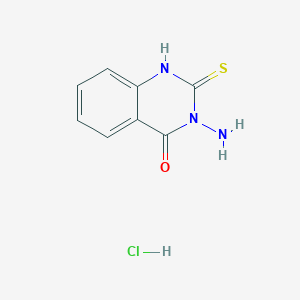
![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)